(2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid (2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20397463
InChI: InChI=1S/C7H8BrNO3/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1
SMILES:
Molecular Formula: C7H8BrNO3
Molecular Weight: 234.05 g/mol

(2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid

CAS No.:

Cat. No.: VC20397463

Molecular Formula: C7H8BrNO3

Molecular Weight: 234.05 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid -

Specification

Molecular Formula C7H8BrNO3
Molecular Weight 234.05 g/mol
IUPAC Name (2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid
Standard InChI InChI=1S/C7H8BrNO3/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1
Standard InChI Key AHFZOTSGNQDYDD-YFKPBYRVSA-N
Isomeric SMILES C1=C(OC(=C1)Br)C[C@@H](C(=O)O)N
Canonical SMILES C1=C(OC(=C1)Br)CC(C(=O)O)N

Introduction

(2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid is an α-amino acid derivative that features a brominated furan ring attached to its backbone. This compound is of significant interest in biochemical research due to its unique properties and potential applications in various scientific fields. The presence of the brominated furan ring contributes to its distinct chemical and biological characteristics, making it a valuable subject for both synthetic and biological studies.

Synthesis Methods

The synthesis of (2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid typically involves several chemical routes. A common approach includes the bromination of furan to obtain 5-bromofuran, followed by coupling with an amino acid precursor using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The final product is purified using techniques such as high-performance liquid chromatography (HPLC) or recrystallization to ensure high yield and purity.

Mechanism of Action and Biological Applications

The mechanism of action of (2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid primarily involves its interaction with biological targets. The brominated furan ring enables it to modulate biological pathways, making it a candidate for further pharmacological studies. This compound's unique structure allows it to interact with enzymes or receptors, potentially inhibiting or activating their function, which could lead to various biological effects depending on the application context.

Comparison with Similar Compounds

While (2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid shares some structural similarities with other halogenated furan derivatives, its bromine substitution imparts unique reactivity and properties. For instance, (2S)-2-amino-3-(5-bromofuran-3-yl)propanoic acid, which has a bromine atom at a different position on the furan ring, exhibits distinct biological activities such as antimicrobial and antioxidant effects. The position of the bromine atom significantly influences the compound's biological activity and chemical reactivity.

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